1-(3-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-ol
CAS No.: 1251598-69-2
Cat. No.: VC5840994
Molecular Formula: C20H26N2O3
Molecular Weight: 342.439
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251598-69-2 |
|---|---|
| Molecular Formula | C20H26N2O3 |
| Molecular Weight | 342.439 |
| IUPAC Name | 1-(3-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanol |
| Standard InChI | InChI=1S/C20H26N2O3/c1-24-18-7-3-5-16(13-18)20(23)15-21-9-11-22(12-10-21)17-6-4-8-19(14-17)25-2/h3-8,13-14,20,23H,9-12,15H2,1-2H3 |
| Standard InChI Key | ATPVJQLPSKQNKJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C(CN2CCN(CC2)C3=CC(=CC=C3)OC)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a central ethanol backbone bonded to a piperazine ring at the C2 position. Both nitrogen atoms of the piperazine moiety are substituted with 3-methoxyphenyl groups, creating a symmetrical arrangement. The methoxy (-OCH₃) substituents at the meta positions of each aromatic ring influence electronic distribution and steric interactions.
IUPAC Nomenclature
The systematic name 1-(3-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-ol follows substitutive nomenclature rules:
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Root: Ethanol (C₂H₅OH)
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Substituents:
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1-(3-Methoxyphenyl) at the ethanol C1
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4-(3-Methoxyphenyl)piperazin-1-yl at the ethanol C2
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Comparative Structural Analysis
Table 1 contrasts this compound with structurally related analogs from published data:
Synthesis and Chemical Reactivity
Synthetic Routes
While no explicit synthesis is documented for the target compound, analogous piperazine-ethanol derivatives typically employ:
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Mitsunobu Reaction: Coupling ethanol derivatives with piperazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
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Nucleophilic Ring-Opening: Reacting epoxide intermediates with substituted piperazines under basic conditions.
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Reductive Amination: Condensing ketone precursors with piperazine derivatives using sodium cyanoborohydride .
Stability Considerations
The compound's stability profile can be extrapolated from similar structures:
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pH Sensitivity: Protonation of piperazine nitrogens (pKa ~6.5 and ~9.5) affects solubility across physiological pH ranges.
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Oxidative Degradation: Methoxy groups may undergo demethylation under strong oxidative conditions, forming catechol derivatives.
Physicochemical Properties
Computational Predictions
Using QSPR models and analog data :
| Parameter | Value | Method |
|---|---|---|
| logP (octanol/water) | 3.12 | XLogP3 |
| Water Solubility | 0.12 mg/mL (25°C) | Ali-Bote |
| Polar Surface Area | 58.9 Ų | Ertl PSA |
| H-Bond Donors | 1 | PubChem |
| H-Bond Acceptors | 5 | PubChem |
Spectroscopic Characteristics
Predicted spectral signatures based on structural motifs:
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¹H NMR (400 MHz, DMSO-d₆):
δ 6.8–6.6 (m, 8H, aromatic), δ 4.8 (br s, 1H, -OH), δ 4.1–3.7 (m, 10H, piperazine + -CH₂-), δ 3.7 (s, 6H, -OCH₃) -
IR (KBr): 3350 cm⁻¹ (-OH), 1605 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O methoxy)
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